molecular formula C6H11N5 B12123043 2-N,2-N-dimethylpyrimidine-2,4,6-triamine CAS No. 49810-25-5

2-N,2-N-dimethylpyrimidine-2,4,6-triamine

Cat. No.: B12123043
CAS No.: 49810-25-5
M. Wt: 153.19 g/mol
InChI Key: AKKAJAHDFQQVBB-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: While specific synthetic routes may vary, one common method involves the reaction of ) with an appropriate methylating agent.

      Reaction Conditions: These reactions typically occur under mild conditions, often in the presence of a base or catalyst.

      Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories can synthesize the compound for scientific purposes.

  • Chemical Reactions Analysis

      Reactivity: can undergo various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example

      Major Products: The products formed depend on the reaction type. For instance, oxidation may yield N-oxides, while substitution can lead to alkylated derivatives.

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Investigated for its potential biological activities (e.g., antimicrobial, antiviral).

      Medicine: Research into its pharmacological properties and potential therapeutic applications.

      Industry: Limited information on industrial applications, but it may find use in specialty chemicals.

  • Mechanism of Action

    • Detailed information on the mechanism of action is scarce. Further research is needed to understand how it exerts its effects.
    • Potential molecular targets and pathways remain to be elucidated.
  • Comparison with Similar Compounds

    Properties

    CAS No.

    49810-25-5

    Molecular Formula

    C6H11N5

    Molecular Weight

    153.19 g/mol

    IUPAC Name

    2-N,2-N-dimethylpyrimidine-2,4,6-triamine

    InChI

    InChI=1S/C6H11N5/c1-11(2)6-9-4(7)3-5(8)10-6/h3H,1-2H3,(H4,7,8,9,10)

    InChI Key

    AKKAJAHDFQQVBB-UHFFFAOYSA-N

    Canonical SMILES

    CN(C)C1=NC(=CC(=N1)N)N

    Origin of Product

    United States

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